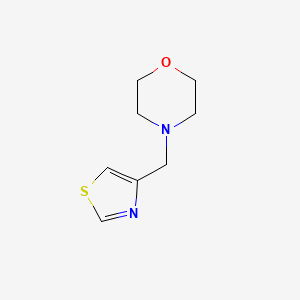

4-(Morpholinomethyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-4-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-11-4-2-10(1)5-8-6-12-7-9-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIGBJGIVMBABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 4 Morpholinomethyl Thiazole Compounds

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(Morpholinomethyl)thiazole is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The key functional groups in this compound are the thiazole (B1198619) ring, the morpholine (B109124) ring, and the methylene (B1212753) linker. The thiazole ring exhibits characteristic stretching vibrations for its C=N and C-S bonds. frontiersin.orgcdnsciencepub.com The morpholine moiety is identified by C-H, C-N, and C-O-C stretching and bending vibrations. farmaciajournal.comrsc.orgresearchgate.netresearchgate.net The methylene bridge connecting these two rings will show distinct C-H stretching and bending modes.

Detailed analysis of the IR spectrum allows for the confirmation of the compound's molecular structure. For instance, the C-H stretching vibrations of the morpholine ring are typically observed in the 2800-3000 cm⁻¹ region. rsc.org The C-O stretching of the ether in the morpholine ring presents a strong band around 1110 cm⁻¹. farmaciajournal.com The thiazole ring's C=N stretching vibration is expected in the 1634-1612 cm⁻¹ range. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Thiazole Ring | C-H Stretch | ~3100 |

| Thiazole Ring | C=N Stretch | 1634 - 1612 nih.gov |

| Thiazole Ring | Ring Vibrations | ~1500-1400 |

| Thiazole Ring | C-S Stretch | ~700-600 |

| Morpholine Ring | C-H Stretch | 2954 - 2820 rsc.org |

| Morpholine Ring | CH₂ Bend | ~1450 |

| Morpholine Ring | C-N Stretch | ~1256 farmaciajournal.com |

| Morpholine Ring | C-O-C Asymmetric Stretch | ~1110 farmaciajournal.com |

| Methylene Bridge | C-H Stretch | ~2950-2850 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of thiazole derivatives would employ a C18 column. nih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with the addition of a buffer to control the pH and improve peak shape. nih.govejgm.co.uk Detection is commonly performed using a UV detector, as the thiazole ring is UV-active. ejgm.co.uk The retention time of the compound is a characteristic feature under a specific set of chromatographic conditions and the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 2: Illustrative HPLC Conditions for Analysis of Thiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 mm x 4.6 mm ejgm.co.uk |

| Mobile Phase | Acetonitrile:Water:Methanol (15:84:1, v/v/v) ejgm.co.uk |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Detection | UV at 254 nm ejgm.co.uk |

| Injection Volume | 20 µL ejgm.co.uk |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The suitability of GC for the analysis of this compound depends on its volatility and thermal stability. Given the presence of the morpholine and thiazole moieties, the compound is expected to have a moderate boiling point.

In a typical GC analysis, the compound is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. For heterocyclic compounds like thiazoles, a nonpolar or medium-polarity column is often used. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data and mass spectral data, which can confirm the identity of the compound. analis.com.my

Table 3: General Gas Chromatography Conditions for Analysis of Thiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C (typical) |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Structure Activity Relationship Sar Investigations of 4 Morpholinomethyl Thiazole Scaffolds

Rational Design Principles for Structural Modification of the 4-(Morpholinomethyl)thiazole Core

The rational design of novel derivatives based on the this compound core often employs established medicinal chemistry strategies to enhance potency and selectivity. One primary approach is molecular hybridization , where the core scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.govresearchgate.net For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed by integrating the aminomethylthiazole structure with other moieties to target Rho-associated kinases (ROCK). nih.govresearchgate.netbrieflands.com

Another key principle is the optimization of substituents based on the target's structural information. By introducing a variety of substituents with different electronic and steric properties into the thiazole (B1198619) core and any associated rings, chemists can systematically explore the chemical space to identify optimal interactions with a biological target. acs.org For example, in the development of CDK2/9 dual inhibitors, a thiazole core was chosen over oxazole (B20620) and pyrazole (B372694) rings based on preliminary screening, after which various substituents were introduced to the thiazole and an associated phenyl ring to improve potency. acs.org

The design process also considers the physicochemical properties conferred by the scaffold. The morpholine (B109124) moiety is frequently incorporated into drug candidates to modulate properties like solubility and metabolic stability. researchgate.net Its ability to form hydrogen bonds and its typical conformational stability make it a "privileged pharmacophore" in drug discovery. researchgate.net The thiazole ring itself is an aromatic system with electrons that are free to move, making it reactive and capable of various interactions within physiological systems. mdpi.com The strategic modification of this ring system is a cornerstone of developing new therapeutic agents. globalresearchonline.net

Impact of Substituents on the Thiazole Ring System on Biological Activity

Modifications to the thiazole ring and its substituents have a profound impact on the biological activity of this compound derivatives. The position and nature of these substituents can dictate the compound's potency and selectivity.

Research on Rho-kinase (ROCK) inhibitors revealed that for 4-aryl-5-(morpholinomethyl)thiazole derivatives, the substitution pattern on the aryl group at the 4-position of the thiazole ring is critical. Compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution . nih.govresearchgate.net

In a different series of morpholine-based thiazoles designed as carbonic anhydrase-II (CA-II) inhibitors, substitutions on a phenyl ring at the 4-position of the thiazole also showed clear SAR trends. nih.gov Electron-withdrawing groups were found to enhance inhibitory activity. Specifically, a para-nitrophenyl substitution resulted in a more potent series of compounds compared to unsubstituted phenyl derivatives or those with a para-chloro substitution. nih.gov The study suggested that the electron-withdrawing capacity of the nitro group influences the molecule's pKₐ and increases hydrophobicity, leading to better inhibitory action. nih.gov The data also indicated that a larger halogen, like bromine, could increase activity more than chlorine. nih.gov

Further studies have highlighted the importance of substituents at other positions. For instance, in a series of 2-amino-5-benzyl-1,3-thiazoles, substitutions on the benzyl (B1604629) group were crucial for activity. mdpi.com Similarly, for thiazole derivatives targeting protein tyrosine phosphatase 1B (PTP1B), various substitutions on a phenyl ring attached to the thiazole were explored, with a 4-bromophenyl group showing significant activity. nih.gov

Table 1: Effect of Thiazole Ring Substituents on Biological Activity

| Parent Scaffold | Target | Substituent Variation (at position 4) | Observation | Reference |

|---|---|---|---|---|

| 4-Aryl-5-(morpholinomethyl)thiazole | ROCK II | 4-pyridine vs. 3-pyridine | 4-pyridine substitution led to higher potency. | nih.gov, researchgate.net |

Influence of Morpholine Moiety Modifications and Ring Conformation on Activity

The morpholine moiety is a key component of the this compound scaffold, significantly influencing the molecule's biological activity and pharmacokinetic profile. researchgate.net Its primary role often involves forming crucial hydrogen bond interactions with target proteins and enhancing water solubility, which can be advantageous for drug candidates. mdpi.comontosight.ai

SAR studies frequently compare the activity of morpholine-containing compounds with analogues bearing other cyclic or acyclic amines. In the development of ROCK inhibitors, compounds with a morpholine group were generally more potent than derivatives containing dimethylamine (B145610), isopropylamine, N-methyl piperazine (B1678402), piperidine (B6355638), or pyrrolidine. nih.gov This suggests that the specific size, shape, and hydrogen bonding capability of the morpholine ring are optimal for interacting with the target enzyme.

In the design of selective COX-2 inhibitors based on an imidazo[2,1-b]thiazole (B1210989) scaffold, the nature of the amine in the Mannich base at the C-5 position (analogous to the 4-position in a simple thiazole) was shown to affect both potency and selectivity. nih.govbrieflands.com While the most potent compound in that particular study featured a dimethylamine group, the research highlighted that the type and size of the amine, including cyclic amines like morpholine, are critical determinants of COX-2 inhibitory activity. nih.govbrieflands.com

The conformation of the morpholine ring, which typically adopts a stable chair conformation, is also a factor in its interaction with biological targets. This defined three-dimensional structure can orient the rest of the molecule for optimal binding. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, an interaction that was observed in docking simulations of a morpholine-containing compound with human lysosomal acid α-glucosidase. mdpi.com

Table 2: Comparison of Morpholine with Other Amine Substituents

| Scaffold | Target | Amine Moiety | Relative Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(Pyridin-4-yl)-5-(aminomethyl)thiazole | ROCK II | Morpholine (Compound 4s) | 8.56 µM | nih.gov |

| 4-(Pyridin-4-yl)-5-(aminomethyl)thiazole | ROCK II | N-methyl piperazine (Compound 4q) | Less potent than 4s | nih.gov |

| 4-(Pyridin-4-yl)-5-(aminomethyl)thiazole | ROCK II | Pyrrolidine (Compound 4r) | Less potent than 4s | nih.gov |

| 4-(Pyridin-3-yl)-5-(aminomethyl)thiazole | ROCK II | Morpholine (Compound 4i) | 9.83 µM | nih.gov |

Role of Linker Chains and Spacers in this compound Derivatives

Variations in this linker have been explored to optimize biological activity. For example, some designs incorporate a vinyl linker . The compound 'Thiazole, 4-morpholinomethyl-2-(5-nitro-2-thienyl)vinyl-, hydrochloride' features a vinyl group that extends the conjugation of the system and alters the spacing and geometry between the thiazole and the thienyl ring. ontosight.ai

In other cases, different types of linkers are used to connect the core thiazole scaffold to other functional groups. Thioether linkers have been employed in the synthesis of quinazolinone derivatives, where alkylation of a mercapto-thiadiazolyl-quinazolinone afforded the corresponding thioethers. nih.gov The length and flexibility of such linkers can significantly influence how the molecule fits into a binding pocket. The synthesis of bisthiazole derivatives often involves various linker moieties connecting two thiazole rings, with the nature of the linker being a key variable in the design. mdpi.com The introduction of an aminomethyl side chain was shown to enhance ROCK isomer selectivity in one study, underscoring the importance of the linker in directing interactions. brieflands.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on thiazole derivatives to predict their activity and guide the design of new, more potent analogs. vensel.orgphyschemres.org

A QSAR study on 53 thiazole derivatives with anticancer activity utilized multiple linear regression (MLR), support vector machine (SVM), and partial least square (PLS) regression models. vensel.org The models were built using a set of 82 molecular descriptors and were validated to check their predictive performance. Such models can help identify the key structural features that contribute to the desired biological effect. vensel.org

Another 3D-QSAR study focused on thiazole derivatives as biofilm inhibitors. physchemres.org The developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed significant predictive capacity. The graphical contour maps generated from these models provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecule influence its activity. This information is invaluable for guiding the rational design of new derivatives with enhanced biofilm inhibitory properties. physchemres.org

For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, a QSAR study revealed that a combination of 2D and 3D descriptors was crucial for predicting activity. fabad.org.tr The study concluded that small, hydrophilic molecules with specific spatial arrangements of electronegative atoms tended to have higher activity. The development of a statistically robust QSAR model, along with defining its applicability domain, ensures that the predictions are reliable for compounds that are structurally similar to the training set. fabad.org.tr These models serve as powerful tools in modern drug discovery, enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. researchgate.net

Computational Chemistry and Molecular Modeling Applications for 4 Morpholinomethyl Thiazole Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is crucial for understanding how 4-(morpholinomethyl)thiazole and its derivatives interact with their biological targets.

Molecular docking simulations are instrumental in predicting how this compound analogues bind within the active site of a protein. For instance, in studies of morpholine-based thiazole (B1198619) derivatives as inhibitors of bovine carbonic anhydrase II (bCA-II), docking studies have been performed to elucidate their binding modes. These simulations can predict the binding affinity, often expressed as a docking score in kcal/mol, which helps in ranking potential inhibitors. The lower the docking score, the higher the predicted binding affinity.

A study on a series of morpholine-based thiazole derivatives targeting bCA-II demonstrated a range of docking scores, indicating varying binding affinities. For example, some of the most potent compounds in this series exhibited strong binding affinities in silico. The docking scores for a selection of these compounds are presented in the interactive table below.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 1 | -6.102 |

| Derivative 2 | -5.891 |

| Derivative 3 | -5.745 |

| Derivative 4 | -5.632 |

| Derivative 5 | -5.518 |

Note: The data presented are for morpholine-based thiazole derivatives and are used to illustrate the application of molecular docking to this class of compounds.

A significant outcome of molecular docking is the identification of key amino acid residues within the receptor's binding site that are crucial for the ligand's recognition and binding. These interactions can be in the form of hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For morpholine-based thiazole inhibitors of bCA-II, docking studies have revealed critical interactions with amino acid residues in the enzyme's active site nih.gov. The morpholine (B109124) and thiazole moieties of these compounds have been shown to enhance inhibitory efficacy by interacting with the target binding sites nih.gov. For example, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a hydrogen bond with residues such as Thr199 nih.gov. Furthermore, hydrophobic interactions with residues like Trp209, Pro202, and Leu198 contribute to the stability of the ligand-protein complex nih.gov.

A summary of the key interacting amino acid residues for a potent morpholine-based thiazole derivative with bCA-II is provided in the table below.

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Trp5, Thr199 |

| Hydrophobic Interactions | Trp209, Pro202, Pr0201, Thr200, Leu198, Val143, His119, Val121, Phe131, His96, Gln92 |

Note: The data is based on studies of morpholine-based thiazole derivatives with bovine carbonic anhydrase II and serves as a representative example. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time and the observation of conformational changes.

In the study of morpholine-based thiazole inhibitors of bCA-II, MD simulations were conducted to understand the dynamic behavior of the docked complexes nih.gov. The RMSD plots from these simulations showed that the ligand-protein complexes were stable throughout the simulation period, with low and stable RMSD values, indicating a stable binding of the inhibitors nih.gov.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for calculating the binding free energy of a ligand to a protein. nih.govresearchgate.netnih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. The binding free energy is typically decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

Below is a representative table illustrating the kind of data obtained from an MM/PBSA analysis of a thiazole derivative inhibitor.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 ± 3.1 |

| Electrostatic Energy | -15.8 ± 2.5 |

| Polar Solvation Energy | 30.5 ± 4.2 |

| Nonpolar Solvation Energy | -5.1 ± 0.3 |

| Total Binding Free Energy | -35.6 ± 5.7 |

Note: This data is for a 2-aminothiazole (B372263) inhibitor of CDK5 and is presented to demonstrate the application and output of MM/PBSA calculations.

Virtual Screening Approaches for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When it comes to discovering novel analogues of this compound, virtual screening can be a powerful tool.

One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. In this method, a library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinities. This can lead to the identification of novel scaffolds that still fit within the binding pocket and make key interactions.

Another approach is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method uses the structure of a known active ligand, such as a potent this compound analogue, to create a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. This model is then used as a query to search for other molecules in a database that have a similar arrangement of these key features. This can lead to the discovery of structurally diverse compounds that retain the desired biological activity.

For instance, a pharmacophore model for a this compound-based inhibitor might include features such as a hydrogen bond acceptor (from the morpholine oxygen), a hydrogen bond donor (if applicable on the thiazole ring), a hydrophobic group, and an aromatic ring. This model can then be used to screen large compound libraries for new potential inhibitors. While specific virtual screening campaigns starting from the this compound scaffold are not extensively documented in public literature, the general principles of virtual screening are widely applied to the discovery of new thiazole derivatives.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical step in the early stages of drug development. A compound's therapeutic efficacy is not solely dependent on its interaction with a biological target but also on its ability to reach that target in sufficient concentration and for an appropriate duration, without causing undue toxicity. In silico ADME prediction utilizes a range of computational models to estimate these properties based on the molecule's structure. These models can forecast parameters related to a compound's solubility, permeability, metabolic stability, and potential for interactions with drug transporters and metabolizing enzymes. For this compound, these predictions are foundational to understanding its potential as a drug candidate.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This evaluation is often guided by a set of rules derived from the analysis of successful oral drugs. Two of the most widely recognized sets of criteria are Lipinski's Rule of Five and Veber's Rule.

Lipinski's Rule of Five , formulated by Christopher A. Lipinski, suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

Veber's Rule complements Lipinski's criteria by focusing on molecular flexibility and polarity, which are also crucial for oral bioavailability. Veber's Rule suggests that good oral bioavailability is more likely for compounds that have:

A polar surface area (PSA) of 140 Ų or less.

10 or fewer rotatable bonds.

The adherence of this compound to these rules has been evaluated using computational methods based on its chemical structure. The calculated physicochemical properties are summarized in the following table.

Interactive Data Table: Drug-Likeness Evaluation of this compound

| Property | Calculated Value | Lipinski's Rule | Veber's Rule | Compliance |

| Molecular Weight | 184.26 g/mol | < 500 Da | - | Yes |

| logP (Octanol/Water) | 0.49 | ≤ 5 | - | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | - | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | - | Yes |

| Polar Surface Area (PSA) | 41.9 Ų | - | ≤ 140 Ų | Yes |

| Rotatable Bonds | 3 | - | ≤ 10 | Yes |

| Violations | 0 | - | - | - |

The in silico analysis reveals that this compound exhibits a promising drug-like profile. With a molecular weight of 184.26 g/mol, it is well below the 500 Dalton threshold suggested by Lipinski, indicating that its size is favorable for passive diffusion across biological membranes. The calculated logP of 0.49 suggests a balanced lipophilicity, which is crucial for both solubility in aqueous biological fluids and partitioning into lipidic membranes.

Furthermore, the molecule has zero hydrogen bond donors and three hydrogen bond acceptors (the nitrogen and oxygen atoms in the morpholine ring and the nitrogen atom in the thiazole ring). Both of these values are comfortably within the limits set by Lipinski's Rule of Five.

Regarding Veber's Rule, the polar surface area of 41.9 Ų is significantly lower than the 140 Ų cutoff, suggesting good potential for membrane permeability. The presence of only three rotatable bonds indicates a relatively rigid structure, which can be advantageous for binding to a target protein and is well within the guideline of ten or fewer rotatable bonds for good oral bioavailability.

Biological Target Identification and Mechanistic Elucidation of 4 Morpholinomethyl Thiazole Compounds

Investigations into Enzyme Inhibition and Receptor Modulation

The 4-(Morpholinomethyl)thiazole moiety is a key structural feature in a variety of compounds designed to interact with specific biological targets. Research has focused on its role in inhibiting critical enzymes and modulating receptor activity, which are pivotal in various disease pathways.

Inhibition of Kinase Enzymes (e.g., EGFR, BRAFV600E, CDK2/4/6)

Thiazole (B1198619) derivatives are recognized for their potent kinase inhibitory properties. nih.gov Compounds incorporating the this compound scaffold have been investigated as inhibitors of several key kinases involved in cell proliferation and survival.

A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). acs.org These kinases are crucial for controlling the cell cycle and gene transcription, respectively, making them attractive targets for cancer therapy. acs.org Within this series, a derivative incorporating a morpholinomethyl group, 5-Methyl-N2-(4-((morpholinomethyl)sulfonyl)phenyl)-N4-(thiazol-2-yl)pyrimidine-2,4-diamine (21f) , was synthesized and evaluated. acs.org The research led to the identification of a highly potent lead compound, 20a , which demonstrated IC₅₀ values of 0.004 μM for CDK2 and 0.009 μM for CDK9. acs.org

Another class of kinases, the Rho-associated kinases (ROCK), are involved in processes like cell migration and proliferation and are targets for diseases including cancer. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed, and their ROCK inhibitory activities were assessed. nih.govresearchgate.net The most potent compound from this series, 4v (N-(5-(morpholinomethyl)-4-(pyridin-4-yl) thiazol-2-yl)-2,3-dihydrobenzo[b] researchgate.netresearchgate.net dioxine-2-carboxamide) , which features the morpholinomethyl group at the 5-position of the thiazole ring, displayed a ROCK II inhibitory IC₅₀ value of 20 nM. nih.govresearchgate.net

Furthermore, thiazole derivatives have been explored as inhibitors for BRAFV600E, a mutant kinase implicated in several cancers. nih.gov Studies on thiazole derivatives containing a phenyl sulfonyl group showed significant inhibitory effects on BRAFV600E at nanomolar concentrations. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 20a | CDK2 | 4 | acs.org |

| Compound 20a | CDK9 | 9 | acs.org |

| Compound 4v | ROCK II | 20 | nih.govresearchgate.net |

| Compound 40 | BRAFV600E | 23.1 | nih.gov |

Modulation of Amine Oxidases (e.g., VAP-1)

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is an enzyme that plays a role in inflammatory processes and is a therapeutic target for conditions like diabetic macular edema. nih.gov Thiazole derivatives have been identified as potent inhibitors of VAP-1. nih.govnih.gov

In one study, high-throughput screening led to the discovery of a thiazole derivative with a guanidine (B92328) group, compound 10 , which exhibited potent inhibitory activity against human VAP-1 with an IC₅₀ of 230 nM. nih.govresearchgate.net Further optimization of this series led to the development of compound 35c , which showed strong VAP-1 inhibitory activity with an IC₅₀ of 20 nM for human VAP-1. nih.gov While these specific examples highlight a guanidine moiety, the thiazole core is crucial for the inhibitory action. nih.govnih.govresearchgate.net The development of these inhibitors showcases the potential of the thiazole scaffold in targeting VAP-1 for inflammatory diseases and diabetic complications. ube.comkubotaholdings.co.jp

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov Disrupting microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov Thiazole-containing compounds have emerged as potent inhibitors of tubulin polymerization. nih.govnih.govplos.org

A novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. nih.gov Among them, compound 5b was the most active, with an IC₅₀ of 3.3 µM for tubulin polymerization, which was more potent than the reference drug colchicine (B1669291) (IC₅₀ = 9.1 µM). nih.gov Another study focused on N,4-diaryl-1,3-thiazole-2-amines, identifying compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) as a potent agent that inhibited tubulin polymerization and disrupted microtubule dynamics. plos.org A thiazole-chalcone derivative, compound 2e , also demonstrated significant inhibition of tubulin polymerization with an IC₅₀ of 7.78 μM. frontiersin.org These studies confirm that the thiazole scaffold can effectively be used to design potent tubulin polymerization inhibitors. nih.govfrontiersin.org

| Compound | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 5b | 3.3 | nih.gov |

| Colchicine (Reference) | 9.1 | nih.gov |

| Compound 10s | 26.8 | plos.org |

| CA-4 (Reference) | 0.64 | plos.org |

| Compound 2e | 7.78 | frontiersin.org |

Cellular Pathway Analysis and Molecular Mechanisms of Action

Cell Cycle Regulation and Arrest Studies

The inhibition of key cellular targets by this compound derivatives directly impacts cell cycle progression, often leading to cell cycle arrest and apoptosis. researchgate.net This is a primary mechanism behind their anticancer activity.

Compounds that inhibit tubulin polymerization, such as the thiazole-naphthalene derivative 5b , have been shown to arrest the cell cycle at the G2/M phase in MCF-7 cancer cells. nih.gov Similarly, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) that bind to tubulin also arrest cancer cells in the G2/M phase of the cell cycle. nih.gov The potent thiazole derivative 10s was also found to effectively induce G2/M phase cell cycle arrest in a concentration- and time-dependent manner. plos.org

Kinase inhibitors with the thiazole scaffold also demonstrate clear effects on the cell cycle. The potent CDK2/9 dual inhibitor 20a was found to cause G2/M cell cycle arrest in HCT116 and HeLa cells. acs.org Mechanistic studies showed that with increasing concentration, compound 20a significantly reduced the expression of the G2/M checkpoint proteins cyclin B1 and p-Cdc2, confirming the mechanism of arrest. acs.org In another instance, benzothiazole-based compounds were found to induce G1 cell cycle arrest by decreasing the levels of proteins such as cyclin D1. scispace.com These findings illustrate that thiazole derivatives can induce cell cycle arrest through various mechanisms, which is a hallmark of their potential as anticancer agents. researchgate.net

Induction of Apoptosis in Cellular Models

A significant mechanism underlying the anticancer potential of this compound derivatives is their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through various intrinsic and extrinsic pathways.

Novel arylidene-hydrazinyl-thiazoles have demonstrated a profound ability to induce apoptosis, which is evidenced by increased activity of caspase-3/7, a key executioner in the apoptotic cascade. nih.gov This activation is often accompanied by a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Further mechanistic studies revealed that these compounds modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.govmdpi.com Specifically, an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 has been observed, shifting the cellular balance towards cell death. mdpi.comnih.gov

Some derivatives have been shown to induce robust cell cycle arrest, particularly in the G2/M phase, by inhibiting tubulin polymerization, which subsequently leads to apoptosis. nih.gov The induction of apoptosis has been confirmed in various cancer cell lines, including human breast cancer (MCF-7), where certain thiosemicarbazide (B42300) derivatives related to the thiazole structure significantly reduce cell viability by triggering apoptosis. mdpi.comtandfonline.com Further evidence shows that some 2-imino-4-thiazolidinone derivatives also induce apoptosis in melanoma cells (B16F10), which can be observed through DNA damage analysis. researchgate.net

| Compound Class/Derivative | Cancer Cell Line | Apoptotic Mechanism | Reference |

| Arylidene-hydrazinyl-thiazoles | BxPC-3, MOLT-4, MCF-7 | Increased caspase-3/7 activity, loss of mitochondrial membrane potential, modulation of Bcl2 and Bax gene expression, G2/M phase cell cycle arrest. | nih.gov |

| 4-Arylthiazole derivatives (e.g., 7d) | MCF-7 | Increased levels of caspase-3, caspase-9, and Bax; decreased Bcl-2 levels. | mdpi.com |

| 2-Imino-4-thiazolidinone derivatives | B16F10 | DNA damage, cell cycle arrest (G0/G1 or G2/M). | researchgate.net |

| Thiosemicarbazide derivatives | MCF-7 | Induction of apoptosis, confirmed by TUNEL assay. | tandfonline.com |

Modulation of Intracellular Reactive Oxygen Species (ROS) Generation

The cellular redox environment plays a crucial role in cell signaling and homeostasis. Certain this compound derivatives have been found to exert their biological effects by modulating the levels of intracellular reactive oxygen species (ROS).

Research on a series of 2-imino-4-thiazolidinone derivatives revealed that some compounds in this class can induce the generation of intracellular ROS in cancer cells. researchgate.net For instance, one specific derivative (compound 7m) was shown to increase ROS levels in B16F10 melanoma cells. researchgate.net This elevation in ROS can contribute to cellular stress and damage, ultimately leading to cell cycle arrest and apoptosis. researchgate.net This suggests that for some thiazole-based compounds, the anticancer activity is, at least in part, mediated by the disruption of redox balance within the cancer cells. researchgate.net Conversely, other compounds from the same series demonstrated anticancer activity independent of ROS formation, highlighting the diverse mechanisms of action within this chemical family. researchgate.net

The generation of ROS is a known consequence of the metabolic processes of certain drugs containing a thiazole ring. uni-duesseldorf.de The biotransformation of these compounds can lead to reactive metabolites that interfere with cellular functions. uni-duesseldorf.de

Inhibition of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives incorporating the this compound scaffold have been identified as potent inhibitors of angiogenesis.

A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that regulates angiogenesis. nih.govmdpi.comresearchgate.net Certain 4-arylthiazole-bearing molecules have demonstrated significant inhibitory activity against VEGFR-2. mdpi.com For example, compound 6f, a chalcone (B49325) derivative, was found to block the PI3K/AKT pathway in HeLa cells by suppressing the phosphorylation of VEGFR-2, thereby impeding angiogenesis. mdpi.com Similarly, the compound LCB03-0110, which contains a morpholinomethylphenyl group, was identified as a potent angiogenesis inhibitor that targets VEGFR-2 and JAK/STAT3 signaling. researchgate.net

Another series of pyridinyl-thiazolyl carboxamide derivatives were specifically designed as angiogenesis inhibitors. nih.gov The optimized compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k), effectively suppressed the colony formation and migration of human umbilical vein endothelial cells (HUVECs) and blocked VEGF-induced angiogenesis in aortic ring and chick embryo models. nih.gov Additionally, research into 4-aryl-5-aminomethyl-thiazole-2-amines has identified potent inhibitors of Rho-associated kinase (ROCK), another target involved in pathways that can influence angiogenesis. researchgate.net

| Compound/Derivative Class | Target/Pathway | Model System | Effect | Reference |

| Chalcone derivative (6f) | VEGFR-2, PI3K/AKT | HeLa Cells | Inhibition of VEGFR-2 phosphorylation | mdpi.com |

| LCB03-0110 | VEGFR-2, JAK/STAT3 | Human Endothelial Cells | Inhibition of signaling pathways | researchgate.net |

| 4-Arylthiazole derivative (7d) | VEGFR-2 | Enzyme Assay | IC50 = 0.503 µM | mdpi.com |

| Pyridinyl-thiazolyl carboxamide (3k) | Angiogenesis Signaling | HUVECs, Aortic Ring, CAM | Inhibition of colony formation, migration, and angiogenesis | nih.gov |

| 4-Aryl-5-aminomethyl-thiazole-2-amine (4v) | ROCK II | Enzyme Assay | IC50 = 20 nM | researchgate.net |

Evaluation of Phenotypic Biological Activities in In Vitro Models

The therapeutic potential of this compound compounds has been further explored through a variety of in vitro assays, demonstrating a broad spectrum of biological activities against different pathological models.

Antiproliferative Effects on Human Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative activity of this compound derivatives across a wide range of human cancer cell lines.

These compounds have shown dose-dependent cytotoxic effects, with several derivatives exhibiting high potency. For example, arylidene-hydrazinyl-thiazoles significantly reduced the survival of pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cells. nih.gov Similarly, certain thiazole and 4-thiazolidinone (B1220212) containing motifs displayed significant antiproliferative activity against colon (HT-29), pancreatic (Panc-1), lung (A-549), and breast (MCF-7) cancer cell lines, with average inhibitory concentrations (GI50) in the nanomolar range. mdpi.com The antiproliferative effects of isoxazolo- and thiazolo-coumarin derivatives have also been noted against metastatic breast cancer cell lines. srce.hr

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 Value | Reference |

| Arylidene-hydrazinyl-thiazole (4m) | BxPC-3 | 1.69 µM | nih.gov |

| Arylidene-hydrazinyl-thiazole (4m) | MOLT-4 | 2.2 µM | nih.gov |

| Thiazole Scaffold (9a-f) | HT-29, Panc-1, A-549, MCF-7 | GI50: 35-84 nM | mdpi.com |

| 4-Arylthiazole derivative (7d) | MCF-7 | IC50: 2.93 ± 0.47 µM | mdpi.com |

| Chalcone derivative (6f) | HeLa | IC50: 6.52 ± 0.42 µM | mdpi.com |

| Squaric acid derivative (SQ-39) | Broad panel of cancer cells | Pronounced anti-proliferative activity | google.com |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Thiazole derivatives, including those with a morpholinomethyl substituent, are recognized for their broad-spectrum antimicrobial properties. ontosight.aiontosight.aimdpi.com

In terms of antibacterial activity, novel Mannich bases of 2,5-disubstituted 4-thiazolidinones have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Shigella flexneri. nih.gov For instance, compound 5c, a 5-phenyl-5-morpholinomethyl derivative, exhibited a minimal inhibitory concentration (MIC) of 19.5 µg/mL against S. aureus. nih.gov Other complex heterocyclic systems incorporating a morpholinomethyl group have also demonstrated activity against S. aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. acs.org

Antifungal activity has also been reported, with some compounds being tested against species like Candida albicans. nih.gov Furthermore, general antiviral properties have been attributed to this class of compounds, though specific examples directly related to the this compound core are less detailed in the provided context. ontosight.aiontosight.ai Research has also highlighted the potential of thiazole derivatives as antiparasitic agents against pathogens like Trypanosoma cruzi and Plasmodium falciparum. mdpi.com

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| 5-Phenyl-5-morpholinomethyl-4-thiazolidinone (5c) | Staphylococcus aureus | 19.5 µg/mL | nih.gov |

| 5-Phenyl-5-morpholinomethyl-4-thiazolidinone (5c) | Shigella flexneri | 312.5 µg/mL | nih.gov |

| 5-Methyl-5-morpholinomethyl-4-thiazolidinone (5h) | Staphylococcus aureus | 78 µg/mL | nih.gov |

| 5-Methyl-5-morpholinomethyl-4-thiazolidinone (5h) | Shigella flexneri | 312.5 µg/mL | nih.gov |

| Thienothiazoloquinazoline derivative (4) | MRSA (USA300) | 14 ± 0.22 mm (IZ) | acs.org |

| Thienothiazoloquinazoline derivative (5) | MRSA (USA300) | 17 ± 0.10 mm (IZ) | acs.org |

Anti-inflammatory and Analgesic Research

The this compound scaffold is also present in molecules investigated for their anti-inflammatory and analgesic properties. The primary mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed that these compounds are potent inhibitors of COX-2. frontiersin.org For example, compounds 5d and 5e from this series displayed significant COX-2 inhibition with IC50 values of 0.76 µM and 0.98 µM, respectively, which is comparable to the standard drug celecoxib (B62257) (IC50 0.05 µM). frontiersin.org These compounds also showed inhibitory activity against COX-1 and 5-LOX enzymes. frontiersin.org In vivo studies confirmed their analgesic and anti-inflammatory effects in hot plate and carrageenan-induced edema models. frontiersin.org Other research on different thiazole derivatives has also identified compounds with potent COX-1/COX-2 inhibitory activity and significant analgesic properties in animal models. nih.govmdpi.comshd-pub.org.rs

| Compound/Derivative Class | Target Enzyme | Inhibition (IC50) | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | COX-2 | 0.76 µM | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | COX-2 | 0.98 µM | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | COX-1 | 10.34 µM | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | COX-1 | 11.51 µM | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5d) | 5-LOX | 1.01 µM | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | 5-LOX | 1.15 µM | frontiersin.org |

Antidiabetic Potential and Mechanisms

Thiazole derivatives, including those with a morpholine (B109124) moiety, have emerged as compounds of interest for their potential in managing diabetes mellitus. Research has demonstrated that certain thiazole-containing compounds can exert protective effects against hyperglycemia. nih.gov

A hybrid structure incorporating sulfonamide, 1,3,5-triazine, and thiazole with a morpholine component has been identified as a selective inhibitor of dipeptidyl peptidase 4 (DPP-4) in vivo. This inhibition leads to a blood glucose-lowering effect. Furthermore, this compound demonstrated a dose-dependent improvement in blood glucose levels, which was associated with a significant enhancement of insulin (B600854) levels and the antioxidant enzyme system. mdpi.com

Another related compound, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, has shown potent inhibitory activity against the α-glucosidase enzyme. mdpi.com Similarly, a novel piperidine (B6355638) derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited significant antidiabetic activity by inhibiting the α-amylase enzyme with a 97.30% inhibition rate, compared to acarbose (B1664774) which showed 61.66% inhibition. mdpi.com

A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been investigated for its effects on hyperglycemia, insulin sensitivity, and lipid profiles in animal models of type 2 diabetes. nih.gov Administration of this compound for four weeks resulted in the reversal of elevated serum glucose, insulin, and HOMA-IR levels. It also lowered increased levels of serum triglycerides, total cholesterol, LDL-C, and VLDL-C, while improving HDL-C levels. The therapeutic effects of this compound are suggested to be linked to its antioxidant and anti-inflammatory properties. nih.gov

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme/Mechanism | Observed Effects | Reference |

| Sulfonamide-1,3,5-triazine-thiazole hybrid with morpholine | DPP-4 Inhibition | Blood glucose lowering, improved insulin levels | mdpi.com |

| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | α-glucosidase Inhibition | Potent enzyme inhibition | mdpi.com |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase Inhibition | 97.30% inhibition | mdpi.com |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Antioxidant & Anti-inflammatory | Reversal of hyperglycemia, improved lipid profile | nih.gov |

Anticonvulsant Properties

The thiazole nucleus is a structural component of various compounds that have been investigated for their anticonvulsant properties. mdpi.com Research has explored different derivatives of thiazole for their efficacy in preclinical seizure models.

One study focused on hybrid compounds combining imidazolidin-2,4-dione and morpholine rings to create broad-spectrum anticonvulsants. documentsdelivered.com The most promising compound from this series, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz tests. documentsdelivered.com Another compound, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, also showed notable efficacy in the 6 Hz test. documentsdelivered.com

Novel thiazole-linked (arylalkyl) azoles have also been synthesized and evaluated. mdpi.com Specifically, 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.com The structure-activity relationship analysis suggested that the presence of a 1,2,4-triazole (B32235) ring was beneficial for anticonvulsant activity. mdpi.com

Furthermore, thiazole-bearing 4-thiazolidinones have been identified as a class of compounds with anticonvulsant potential. mdpi.com Compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one and 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide displayed excellent activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com

Table 2: Anticonvulsant Activity of Selected Thiazole and Morpholine-Containing Compounds

| Compound | Seizure Model(s) | Key Findings | Reference |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | MES, 6 Hz | Broader anticonvulsant activity than phenytoin (B1677684) or levetiracetam. | documentsdelivered.com |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz | Similar efficacy to phenytoin. | documentsdelivered.com |

| 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | MES, scPTZ | Protection ranging from 33 to 100%. | mdpi.com |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Pentylenetetrazole, MES | Excellent anticonvulsant activity. | mdpi.com |

Antioxidant Activity Assessment

The antioxidant potential of various thiazole derivatives, including those with a morpholinomethyl group, has been a subject of scientific investigation. zsmu.edu.uaresearchgate.net These studies often assess the ability of these compounds to neutralize free radicals and inhibit lipid peroxidation.

In a study of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their alkyl derivatives, several compounds exhibited varying degrees of antioxidant activity. zsmu.edu.ua The most pronounced activity was observed in 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, which reduced the level of thiobarbituric acid reactive substances (TBA-RS) by 42.50%. Another active compound, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine, inhibited the formation of final lipid oxidation products by 41.90%. zsmu.edu.ua The introduction of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus was generally associated with increased antioxidant activity. zsmu.edu.ua

Another investigation into 4-thiomethyl-functionalised 1,3-thiazoles revealed a high level of DPPH radical inhibition, with some compounds showing inhibition in the range of 70.2% to 97.5%. researchgate.net The structure-activity relationship analysis indicated that the presence of a cyanomethyl or amino group at position 2 of the thiazole cycle, along with an aryl thiomethyl group, was characteristic of the most effective antioxidants. researchgate.net

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Compound Class | Assay | Key Findings | Reference |

| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Inhibition of lipid peroxidation (TBA-RS) | 42.50% reduction in TBA-RS | zsmu.edu.ua |

| 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine | Inhibition of lipid peroxidation | 41.90% inhibition of final lipid oxidation products | zsmu.edu.ua |

| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH radical scavenging | Inhibition levels between 70.2% and 97.5% | researchgate.net |

Future Directions and Research Gaps in 4 Morpholinomethyl Thiazole Chemistry and Biology

Development of Advanced Synthetic Methodologies for Complex Derivatives

While established methods for synthesizing thiazole (B1198619) derivatives exist, the future lies in the development of more advanced and efficient synthetic strategies. nih.govfabad.org.trmedmedchem.com This includes the exploration of one-pot and multicomponent reactions to construct complex 4-(morpholinomethyl)thiazole derivatives with greater atom and step economy. ijcce.ac.ir Such approaches minimize waste and reduce reaction times, aligning with the principles of green chemistry. medmedchem.com

Future research will likely focus on:

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of novel this compound analogues. dergipark.org.tr

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable synthesis of these compounds.

Novel catalytic systems: The development of new catalysts could facilitate previously challenging transformations on the thiazole ring, opening up new avenues for structural diversification. fabad.org.tr

These advanced methodologies will be crucial for generating diverse libraries of this compound derivatives, which are essential for comprehensive structure-activity relationship (SAR) studies. fabad.org.trleibniz-fmp.de

High-Throughput Screening and Fragment-Based Drug Discovery Campaigns

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of large compound libraries against biological targets. nih.govjapsonline.comazolifesciences.com In the context of this compound, HTS campaigns can efficiently identify initial "hit" compounds with desired biological activity. azolifesciences.com The process typically involves screening a diverse library of compounds to identify those that modulate a specific biological target. azolifesciences.com

Fragment-based drug discovery (FBDD) offers a complementary approach. nih.govfrontiersin.org This method utilizes smaller, less complex "fragments" to identify initial binding interactions with a target protein. frontiersin.org Given that the thiazole scaffold is a common feature in active fragments, FBDD is a promising strategy for developing novel therapeutics based on the this compound core. nih.govnih.gov Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent and selective lead molecule. frontiersin.org A key advantage of FBDD is that it can lead to ligands with higher efficiency and better pharmacokinetic properties. fu-berlin.de

A significant challenge in screening thiazole-containing fragments is the potential for non-specific activity or reactivity. nih.govresearchgate.net Therefore, future screening campaigns must incorporate robust validation workflows to distinguish true hits from promiscuous compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. mdpi.comnih.govfrontiersin.org These computational approaches can analyze vast datasets of chemical structures and biological activities to learn the complex relationships that govern molecular interactions. mdpi.com

For the this compound scaffold, AI and ML can be employed to:

Generate novel derivatives: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design new molecules with optimized properties, such as enhanced potency or improved metabolic stability. mdpi.comfrontiersin.org

Predict biological activity: ML models can be trained to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.com

Optimize pharmacokinetic properties: AI can guide the modification of the this compound scaffold to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of Polypharmacological Potential of this compound Scaffolds

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. nih.gov While often associated with off-target side effects, a multi-target approach can be advantageous for treating complex diseases like cancer or neurodegenerative disorders. The thiazole scaffold is known to be present in compounds with a wide range of biological activities, suggesting an inherent potential for polypharmacology. nih.govsciencescholar.usfrontiersin.org

Future research should systematically investigate the polypharmacological profiles of this compound derivatives. This will involve screening these compounds against a broad panel of biological targets to identify potential multi-target agents. Understanding the polypharmacology of this scaffold could lead to the development of novel therapeutics with enhanced efficacy or the ability to overcome drug resistance.

Application of this compound Derivatives as Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. leibniz-fmp.de These tools are invaluable for understanding the function of proteins and elucidating cellular pathways. fu-berlin.de this compound derivatives, with their potential for high affinity and selectivity, are well-suited for development as chemical probes. leibniz-fmp.de

Future efforts in this area could include:

Development of fluorescently labeled probes: Attaching a fluorescent tag to a this compound derivative would allow for the visualization of its target protein within living cells. leibniz-fmp.de

Creation of affinity-based probes: These probes can be used to isolate and identify the protein targets of a particular this compound compound.

Design of photo-crosslinking probes: These probes can be used to map the binding site of a compound on its target protein.

By developing a toolbox of chemical probes based on the this compound scaffold, researchers can gain a deeper understanding of the biological processes modulated by these compounds, ultimately facilitating the development of new and more effective therapies. leibniz-fmp.defu-berlin.de

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Morpholinomethyl)thiazole and its derivatives?

- Methodology : The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioamides. For morpholinomethyl substitution, post-functionalization strategies are employed:

- Step 1 : Synthesize the thiazole core (e.g., 2-aminothiazole via cyclization of thiourea and α-bromoketone).

- Step 2 : Introduce the morpholinomethyl group via nucleophilic substitution or Mannich reaction. For example, 4-chloromethylthiazole intermediates can react with morpholine under reflux in polar solvents (e.g., acetonitrile or DMF) .

- Catalysts : LiCl or K₂CO₃ may enhance reaction efficiency in ethanol or acetone .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Analytical Workflow :

- Melting Point : Compare observed values (e.g., 180–182°C for related morpholinomethyl benzoic acid derivatives) with literature .

- Spectroscopy : ¹H NMR to identify key protons (e.g., thiazole C-H at δ ~7.5 ppm) and morpholine’s methylene group (δ ~3.6–4.0 ppm). ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 211) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Antimicrobial Activity : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like sulfathiazole .

- Antiparasitic Screening : Leishmanicidal assays (e.g., IC₅₀ determination against Leishmania promastigotes) using MTT or resazurin-based viability kits .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound derivatives?

- Protocol :

- Protein Preparation : Retrieve target structures (e.g., E. coli DHFR, PDB: 1RX2) and optimize protonation states using tools like AutoDockTools.

- Ligand Preparation : Generate 3D conformers of derivatives and assign charges (e.g., Gasteiger-Marsili).

- Docking : Use AutoDock Vina with a grid box covering the active site. Validate docking poses via RMSD comparison with co-crystallized ligands (<2.0 Å acceptable) .

Q. What strategies address discrepancies in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.

- Resolution :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion.

- Meta-Analysis : Compare IC₅₀ ranges across studies (e.g., 2–25 µM for leishmanicidal activity) and correlate with substituent effects (e.g., electron-withdrawing groups enhance potency) .

Q. How does the morpholinomethyl group influence electronic properties and pharmacological activity?

- Electronic Effects : Morpholine’s electron-donating nature increases thiazole’s electron density, enhancing interactions with electrophilic targets (e.g., DNA minor grooves). Hammett studies (σ ~-0.15 for morpholinomethyl) support this .

- Pharmacokinetics : The group improves solubility (logP reduction by ~0.5 units) and bioavailability compared to hydrophobic substituents .

Q. What advanced techniques resolve stereochemical complexities in thiazole derivatives?

- X-ray Crystallography : Determines absolute configuration (e.g., CCDC deposition for analogs).

- Dynamic NMR : Detects atropisomerism in hindered derivatives (e.g., coalescence temperature analysis).

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IG-3 .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.